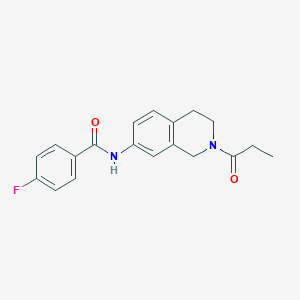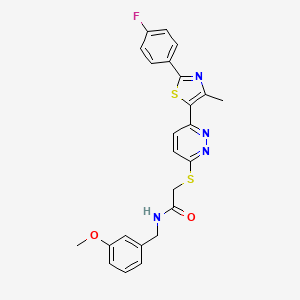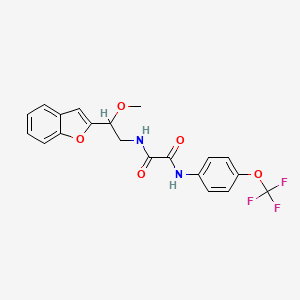
2-(Fluoromethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Fluoromethyl)pyrrolidine hydrochloride (FMPH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMPH is a pyrrolidine derivative that contains a fluorine atom attached to a methyl group. The compound has a molecular weight of 145.6 g/mol and a chemical formula of C5H10FN.HCl.
Scientific Research Applications
Microwave-Assisted Fluorination
Microwave-assisted fluorination of 2-acylpyrroles, such as 2-trichloroacetylated pyrrole, led to the synthesis of fluorohymenidin, marking the first fluorinated pyrrole-imidazole alkaloid. This process involves fluorination under microwave conditions, showcasing an innovative application of 2-(Fluoromethyl)pyrrolidine hydrochloride derivatives in organic synthesis (Troegel & Lindel, 2012).
Organocatalyst Development
The compound (S)-2-(fluorodiphenylmethyl)pyrrolidine, derived from this compound, was synthesized and studied for its potential as an organocatalyst in the stereoselective epoxidation of α,β-unsaturated aldehydes. The synthesis emphasizes ease and operational simplicity, signifying its importance in catalysis and synthetic chemistry (Sparr et al., 2010).
Chemosensing and Imaging
A study demonstrated the use of 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores, synthesized via a single-step process, as highly selective chemosensors for Fe3+/Fe2+ cations. These compounds, related to this compound, were also successfully applied for imaging Fe3+ in living HepG2 cells, highlighting their potential in bioimaging and analytical applications (Maity et al., 2018).
Fluorescent Chemosensor Development
A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker, synthesized from this compound derivatives, was identified as a selective ratiometric and colorimetric chemosensor for Al(3+). This application in ion sensing emphasizes the compound's significance in developing advanced materials for chemical sensing (Maity & Govindaraju, 2010).
Designer Organocatalyst Study
2-(Fluorodiphenylmethyl)pyrrolidine, a derivative of this compound, was studied for its application as a secondary amine organocatalyst. The research delved into the structural preferences and potential enhancements in asymmetric induction due to the fluorine atom, shedding light on its utility in asymmetric synthesis and catalyst design (Sparr et al., 2009).
Photocatalytic Degradation Studies
Research on substituted pyridines, akin to this compound, focused on their photocatalytic degradation, which is crucial for environmental applications, particularly in removing hazardous substances from industrial wastewaters (Stapleton et al., 2010).
Mechanism of Action
Target of action
Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including various enzymes and receptors
Mode of action
The mode of action of pyrrolidine alkaloids can vary depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their targets
Biochemical pathways
Pyrrolidine alkaloids can affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidine alkaloids can vary widely and are influenced by factors such as the compound’s structure and the route of administration
Result of action
The molecular and cellular effects of pyrrolidine alkaloids can include changes in cell signaling, gene expression, and cellular metabolism
Action environment
The action of pyrrolidine alkaloids can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules
Biochemical Analysis
Biochemical Properties
2-(Fluoromethyl)pyrrolidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The precise molecular mechanism involves the interaction of the compound with target enzymes or proteins, altering their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity or organ damage. Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can lead to changes in the overall metabolic profile of the cell, affecting various biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within the cell. These interactions can affect the compound’s efficacy and its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
2-(fluoromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUADADXQUIBHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781050-17-6 |
Source


|
| Record name | 2-(fluoromethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2527188.png)

![2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2527190.png)






![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2527197.png)
![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)
![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)
![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)

